molecular formula C16H11Cl2NO B2789297 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 90815-03-5

1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B2789297
CAS No.: 90815-03-5
M. Wt: 304.17
InChI Key: HLTLQNRYXOUOAX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the indole ring, with an aldehyde functional group at the 3-position of the indole. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride.

    Formation of Indole Derivative: The 2,4-dichlorobenzyl chloride is then reacted with indole under basic conditions to form 1-(2,4-dichlorobenzyl)-1H-indole.

    Introduction of Aldehyde Group: The final step involves the oxidation of the indole derivative to introduce the aldehyde group at the 3-position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products:

    Oxidation: Formation of 1-(2,4-dichlorobenzyl)-1H-indole-3-carboxylic acid.

    Reduction: Formation of 1-(2,4-dichlorobenzyl)-1H-indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-(2,4-Dichlorobenzyl)-1H-indole: Lacks the aldehyde group at the 3-position.

    1-(2,4-Dichlorobenzyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    1-(2,4-Dichlorobenzyl)-1H-indole-3-methanol: Contains a hydroxyl group instead of an aldehyde.

Uniqueness: 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the 2,4-dichlorobenzyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

Compound NameMolecular FormulaUnique Features
This compoundC₁₆H₁₁Cl₂NODichlorobenzyl substitution at positions 2 and 4

The presence of the dichlorobenzyl moiety enhances its reactivity and biological activity, particularly in interactions with cellular targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Molecular Targets : The compound may inhibit specific enzymes and receptors involved in cell signaling pathways.
  • Biochemical Pathways : It influences pathways related to apoptosis, cell cycle regulation, and microbial growth inhibition, potentially leading to cell cycle arrest in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells through caspase activation. Compounds similar to oncrasin-1, which share structural features with this compound, demonstrated IC50 values as low as 0.011μM0.011\,\mu M against lung cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Inhibition of Bacterial Growth : It shows significant activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was found to be 2μg/mL2\,\mu g/mL, making it a candidate for further exploration in treating infections caused by resistant bacteria .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of N'-substituted derivatives showed that compounds incorporating the indole core exhibited strong cytotoxicity against human cancer cell lines (SW620, PC-3, NCI-H23). The most effective compounds had IC50 values ranging from 0.56μM0.56\,\mu M to 0.83μM0.83\,\mu M .

Study on Antimicrobial Efficacy

Another investigation highlighted the compound's ability to disrupt bacterial membranes. The study employed propidium iodide to assess membrane permeability changes upon treatment with the compound, indicating its potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC Values
AnticancerSW620 (colon cancer)0.560.83μM0.56-0.83\,\mu M
PC-3 (prostate cancer)0.560.83μM0.56-0.83\,\mu M
NCI-H23 (lung cancer)0.560.83μM0.56-0.83\,\mu M
AntimicrobialPseudomonas aeruginosa2μg/mL2\,\mu g/mL

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTLQNRYXOUOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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